molecular formula C21H26ClN3O5S2 B11238563 1-[(2-chlorobenzyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-3-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-3-carboxamide

Cat. No.: B11238563
M. Wt: 500.0 g/mol
InChI Key: UUDAHHLLLJRJSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and a methanesulfonyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]PIPERIDINE-3-CARBOXAMIDE can be achieved through a multi-step process involving several key reactions:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzyl chloride, piperidine, and methanesulfonyl chloride.

    Step 1: The first step involves the reaction of 2-chlorobenzyl chloride with piperidine to form 1-(2-chlorophenyl)piperidine.

    Step 2: The intermediate is then reacted with methanesulfonyl chloride to introduce the methanesulfonyl group, yielding 1-[(2-chlorophenyl)methanesulfonyl]piperidine.

    Step 3: Finally, the compound is coupled with N-methylmethanesulfonamide and a carboxamide group is introduced to form the final product.

Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its chemical properties may be beneficial.

    Industry: It may find applications in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]PIPERIDINE-3-CARBOXAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It could influence signaling pathways, metabolic processes, or other cellular functions, leading to its observed effects.

Comparison with Similar Compounds

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]PIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-[(2-chlorophenyl)methanesulfonyl]-N-phenylpiperidine-3-carboxamide and 1-[(2-chlorophenyl)methanesulfonyl]-N-[3-(methylsulfonamido)phenyl]piperidine-3-carboxamide share structural similarities.

    Uniqueness: The presence of the N-methylmethanesulfonamido group and the specific substitution pattern on the piperidine ring make this compound unique, potentially leading to distinct chemical and biological properties.

Properties

Molecular Formula

C21H26ClN3O5S2

Molecular Weight

500.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-[3-[methyl(methylsulfonyl)amino]phenyl]piperidine-3-carboxamide

InChI

InChI=1S/C21H26ClN3O5S2/c1-24(31(2,27)28)19-10-5-9-18(13-19)23-21(26)16-8-6-12-25(14-16)32(29,30)15-17-7-3-4-11-20(17)22/h3-5,7,9-11,13,16H,6,8,12,14-15H2,1-2H3,(H,23,26)

InChI Key

UUDAHHLLLJRJSB-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3Cl)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.